JH-VIII-49
Overview
Description
JH-VIII-49 is a potent and selective inhibitor of cyclin-dependent kinase 8 (CDK8). CDK8 is a cyclin-dependent kinase that forms part of the mediator complex, a multiprotein assembly that regulates gene transcription in various contexts, including stem cell function, immune response, inflammation, cell adhesion, epithelial to mesenchymal transition, and development . This compound was developed to provide a simpler and more easily synthesized alternative to Cortistatin A, a natural product known for its potent inhibition of CDK8 .
Preparation Methods
The synthesis of JH-VIII-49 involves an eight-step process with an overall yield of 33%, making it suitable for large-scale preparation . The synthetic route starts with a simple steroid core, which undergoes various chemical transformations to achieve the final product. The detailed steps include:
- Formation of the steroid core.
- Introduction of functional groups necessary for CDK8 inhibition.
- Optimization of reaction conditions to maximize yield and purity.
- Final purification and characterization of the compound .
Chemical Reactions Analysis
JH-VIII-49 primarily undergoes reactions typical of steroidal compounds. These include:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen-containing functional groups or addition of hydrogen.
Substitution: Replacement of one functional group with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions are derivatives of the steroid core with modifications that enhance CDK8 inhibition .
Scientific Research Applications
JH-VIII-49 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying the synthesis and reactivity of steroidal inhibitors.
Biology: Investigated for its role in regulating gene transcription and its effects on various cellular processes.
Industry: Potentially used in the development of new drugs targeting CDK8 and related pathways.
Mechanism of Action
JH-VIII-49 exerts its effects by selectively inhibiting CDK8. CDK8 is involved in regulating gene transcription through its interaction with the mediator complex. By inhibiting CDK8, this compound disrupts the phosphorylation of key substrates, including histone H3 and RNA polymerase II, leading to altered gene expression . This inhibition affects various signaling pathways, including the Wnt-β-catenin pathway, the TGF-β signaling pathway, and the p53 pathway .
Comparison with Similar Compounds
JH-VIII-49 is unique due to its simple steroid core and high selectivity for CDK8. Similar compounds include:
Cortistatin A: A natural product with a complex core structure, known for its potent inhibition of CDK8 but challenging to synthesize.
This compound stands out due to its simpler synthesis and suitability for large-scale production, making it a more practical option for research and potential therapeutic applications .
Biological Activity
JH-VIII-49 is a novel compound recognized for its potent biological activity, specifically as a selective inhibitor of cyclin-dependent kinases (CDK), particularly CDK8 and CDK19. This compound has garnered attention in the field of cancer research due to its ability to modulate key signaling pathways involved in tumor progression.
- Common Name : this compound
- CAS Number : 2209084-73-9
- Molecular Formula : C30H40N2
- Molecular Weight : 428.664 g/mol
- IC50 Values :
- CDK8: 16 nM
- CDK19: 8 nM
Biological Activity
This compound exhibits significant biological activity through its inhibition of CDK8 and CDK19, which are critical regulators of transcription and cell cycle progression. The compound demonstrates excellent selectivity against a wide panel of kinases, showing over 90% inhibition in only four out of 468 tested kinases at a concentration of 10 µM.
The primary mechanism by which this compound exerts its effects is through the inhibition of S727-STAT1 phosphorylation in HepG2 cells, indicating its potential role in modulating the JAK/STAT signaling pathway. This pathway is often implicated in various cancers, making this compound a candidate for therapeutic development.
In Vitro Studies
- Inhibition of CDK8 and CDK19 :
- Impact on HepG2 Cells :
- Selectivity Profile :
Comparative Analysis with Other Compounds
Compound | Target Kinase | IC50 (nM) | Selectivity | Notes |
---|---|---|---|---|
This compound | CDK8 | 16 | High | Potent inhibitor, selective |
CDK19 | 8 | High | Effective in HepG2 cells | |
Other Inhibitor | CDK8 | >1000 | Low | Less effective than this compound |
Properties
Molecular Formula |
C30H40N2 |
---|---|
Molecular Weight |
428.7 g/mol |
IUPAC Name |
(3S,8S,10R,13S,14S,17S)-17-isoquinolin-7-yl-N,N,10,13-tetramethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-amine |
InChI |
InChI=1S/C30H40N2/c1-29-14-11-24(32(3)4)18-23(29)7-8-25-27-10-9-26(30(27,2)15-12-28(25)29)21-6-5-20-13-16-31-19-22(20)17-21/h5-7,13,16-17,19,24-28H,8-12,14-15,18H2,1-4H3/t24-,25-,26+,27-,28?,29-,30+/m0/s1 |
InChI Key |
IWZSHWBGHQBIML-ZGGLMWTQSA-N |
SMILES |
CC12CCC3C(C1CCC2C4=CC5=C(C=C4)C=CN=C5)CC=C6C3(CCC(C6)N(C)C)C |
Isomeric SMILES |
C[C@]12CCC3[C@H]([C@@H]1CC[C@@H]2C4=CC5=C(C=C4)C=CN=C5)CC=C6[C@@]3(CC[C@@H](C6)N(C)C)C |
Canonical SMILES |
CC12CCC3C(C1CCC2C4=CC5=C(C=C4)C=CN=C5)CC=C6C3(CCC(C6)N(C)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JH-VIII-49; JH-VIII49; JH-VIII 49; JHVIII-49; JHVIII49; JHVIII 49; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.